molecular formula C27H37NO3 B1233133 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one CAS No. 140212-86-8

9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one

Katalognummer: B1233133
CAS-Nummer: 140212-86-8
Molekulargewicht: 423.6 g/mol
InChI-Schlüssel: ALYLZDHKQZUVDF-SFDMNNJASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Discovery and Development

The discovery of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one traces its origins to systematic screening programs focused on marine-derived actinomycetes and their secondary metabolite production capabilities. The compound was initially isolated from marine sediment-derived Streptomyces strains, marking a significant milestone in the exploration of marine microbial diversity for novel bioactive compounds. The original isolation work was conducted on Streptomyces strains newly isolated from marine sediments collected in the Trondheimsfjord region of Norway, representing one of the early successful attempts to harness the untapped biosynthetic potential of marine actinomycetes.

The compound's identification process involved extensive structural elucidation studies utilizing advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry analysis. Initial characterization efforts revealed the presence of a twenty-membered macrocyclic lactam ring system with multiple sites of unsaturation and specific hydroxylation patterns that distinguished it from previously known macrolactam antibiotics. The structural determination process was particularly challenging due to the compound's complex stereochemistry, requiring sophisticated analytical approaches to establish the absolute configuration of the hydroxylated methine centers and the geometry of the multiple double bonds within the macrocyclic framework.

Subsequent research efforts focused on understanding the compound's biosynthetic origins, leading to groundbreaking discoveries regarding the enzymatic machinery responsible for its production. The biosynthetic gene cluster for 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one was successfully cloned and sequenced through systematic screening of genomic cosmid libraries, providing unprecedented insights into the molecular mechanisms underlying macrolactam antibiotic biosynthesis. These investigations revealed an unusual biosynthetic strategy involving two distinct polyketide synthase systems, one responsible for acyl chain synthesis and another for macrolactam ring formation, representing a novel paradigm in natural product biosynthesis.

The developmental trajectory of research on this compound has been marked by significant technological advances in genomic sequencing and bioinformatics analysis, enabling researchers to conduct comprehensive phylogenetic studies of the biosynthetic machinery. Comparative genomic analyses have revealed the presence of highly similar gene clusters in related Streptomyces species, including Streptomyces niveus strains, suggesting a conserved biosynthetic framework for this class of macrolactam antibiotics. The identification of these related biosynthetic systems has provided valuable insights into the evolutionary relationships between different macrolactam-producing microorganisms and has enhanced our understanding of how structural diversity arises within this compound class.

Nomenclature and Classification Systems

The systematic nomenclature of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one reflects its complex molecular architecture and follows established conventions for naming large cyclic organic compounds with multiple functional groups. The International Union of Pure and Applied Chemistry name precisely describes the twenty-carbon azacyclic framework (azacycloeicosa), the presence of seven double bonds in the ring system (heptaen), the specific positions of hydroxyl groups (9,10-dihydroxy), methyl substituents (7,15-dimethyl), and the aliphatic side chain attachment (20-(2-hexenyl)). This systematic naming approach ensures unambiguous identification of the compound while conveying essential structural information about its molecular organization.

The compound is also known by several alternative designations that reflect different aspects of its discovery and characterization history. The designation "BE 14106" or "BE-14106" represents the original strain designation or collection identifier used during the initial isolation and characterization studies. Additionally, the compound has been referred to as "GT32-A" in certain chemical databases and research publications, reflecting alternative cataloging systems used by different research groups or commercial suppliers. These multiple naming conventions highlight the collaborative nature of natural product research and the need for standardized nomenclature systems to facilitate communication across research communities.

From a chemical classification perspective, 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one belongs to the macrolactam class of natural products, characterized by the presence of a large cyclic amide functional group. Macrolactams represent a distinctive subset of macrocyclic compounds where the ring closure involves formation of an amide bond between an amino group and a carboxylic acid functionality, distinguishing them from macrolactones where the ring closure involves ester bond formation. The compound further belongs to the specialized subclass of polyene macrolactams, reflecting the presence of multiple conjugated double bonds within the macrocyclic framework.

Classification Category Designation Key Structural Features
Chemical Class Macrolactam Twenty-membered cyclic amide
Subclass Polyene Macrolactam Multiple conjugated double bonds
Biosynthetic Origin Polyketide Acetate-derived carbon skeleton
Source Organism Actinomycete Marine-derived Streptomyces
Functional Groups Dihydroxy compound Hydroxyl groups at positions 9 and 10

The polyketide classification of this compound reflects its biosynthetic origin from acetate building blocks assembled through polyketide synthase-mediated reactions. Polyketides represent one of the largest and most structurally diverse classes of natural products, encompassing compounds ranging from simple aromatic polyketides to complex macrocyclic structures with intricate stereochemical arrangements. The specific classification of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one within the polyketide family emphasizes the role of specialized enzymatic machinery in generating its unique structural features, including the incorporation of nitrogen-containing building blocks and the formation of specific hydroxylation patterns.

Significance in Natural Product Chemistry

The significance of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one in natural product chemistry extends far beyond its individual structural characteristics, representing a paradigmatic example of the remarkable molecular complexity that can be achieved through biological synthetic processes. This compound exemplifies the sophisticated strategies employed by microorganisms to generate structurally complex metabolites with precise stereochemical control and functional group positioning. The molecule's intricate architecture, featuring multiple stereocenters, conjugated double bond systems, and strategically positioned hydroxyl groups, demonstrates the extraordinary precision of enzymatic synthesis compared to traditional chemical synthetic approaches.

The compound's discovery has significantly advanced our understanding of marine microbial biodiversity and the untapped potential of ocean-derived microorganisms as sources of novel chemical entities. Marine environments harbor unique microbial communities that have evolved under distinctive selective pressures, leading to the development of specialized biosynthetic capabilities not observed in terrestrial microorganisms. The isolation of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one from marine sediment-derived Streptomyces strains has validated the importance of exploring marine microbial resources for natural product discovery and has inspired numerous subsequent investigations into marine actinomycete secondary metabolism.

From a structural biology perspective, this compound has provided valuable insights into the relationship between molecular structure and biological activity within the macrolactam antibiotic family. Comparative studies examining the biological activities of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one and related compounds such as heronamide C have revealed the critical importance of specific structural features for antifungal activity. These structure-activity relationship studies have demonstrated that the number and positioning of hydroxyl groups, the stereochemistry of hydroxylated centers, and the structure of aliphatic side chains all contribute significantly to the compound's biological properties.

The compound has also emerged as an important model system for understanding the evolution of secondary metabolite biosynthetic pathways in actinomycetes. Phylogenetic analyses of the biosynthetic gene clusters responsible for producing 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one and related macrolactams have revealed evidence for both vertical inheritance and horizontal gene transfer in the evolution of these complex biosynthetic systems. These evolutionary studies have provided fundamental insights into how structural diversity arises in natural product families and have implications for understanding the adaptive significance of secondary metabolite production in microbial communities.

Research Domain Contribution Impact
Marine Natural Products First macrolactam from marine Streptomyces Expanded chemical diversity knowledge
Structural Biology Complex stereochemistry elucidation Advanced analytical methodologies
Biosynthetic Chemistry Novel dual polyketide synthase system New mechanistic paradigms
Evolutionary Biology Gene cluster phylogenetic analysis Understanding pathway evolution
Structure-Activity Studies Comparative biological evaluation Optimized compound design strategies

The compound's significance extends to its role in advancing our understanding of chemical ecology and the ecological functions of secondary metabolites in marine environments. While the specific ecological role of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one remains to be fully elucidated, its antimicrobial properties suggest potential involvement in microbial competition and community structure maintenance within marine sediment ecosystems. This ecological perspective on natural product function has become increasingly important as researchers recognize the interconnected nature of chemical diversity, microbial ecology, and ecosystem function in marine environments.

Research Importance in Polyketide Science

The research importance of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one in polyketide science lies primarily in its unique biosynthetic mechanism, which has challenged conventional understanding of polyketide assembly-line processes and has provided new insights into the versatility of polyketide synthase systems. Traditional polyketide biosynthesis typically involves a single polyketide synthase system responsible for assembling the complete carbon framework of the final product. However, the biosynthesis of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one involves two distinct polyketide synthase systems working in sequential fashion, representing a novel organizational strategy that has expanded our conception of how complex natural products can be assembled.

The compound's biosynthetic pathway has provided crucial insights into the mechanisms by which beta-amino acid starter units are incorporated into polyketide frameworks, a process that was poorly understood prior to detailed studies of this system. Research on 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one and related macrolactams has revealed the existence of specialized enzymatic machinery for recognizing, activating, and incorporating non-proteinogenic amino acids into polyketide chains. These mechanistic studies have demonstrated that the incorporation of beta-amino acid starter units involves sophisticated protection and deprotection strategies, where the amino acid is temporarily linked to a protective group during polyketide chain elongation and subsequently deprotected to enable macrolactam ring closure.

The evolutionary analysis of polyketide synthase domains involved in 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one biosynthesis has contributed significantly to our understanding of how polyketide synthase systems evolve and diversify over time. Phylogenetic studies of ketosynthase domains from various macrolactam biosynthetic gene clusters have revealed the formation of macrolactam-specific subclades, indicating specialized evolutionary trajectories for enzymes involved in macrolactam production compared to those involved in macrolactone biosynthesis. These evolutionary insights have important implications for understanding the origins of structural diversity in polyketide natural products and for predicting the biosynthetic capabilities of newly discovered gene clusters.

The compound has also served as an important model system for investigating the mechanisms of substrate channeling and intermediate processing in modular polyketide synthase systems. Assembly-line polyketide synthases face the significant challenge of directing growing polyketide chains through multiple active sites in a highly orchestrated manner, ensuring that each active site is utilized only once during the overall catalytic cycle. Studies of the polyketide synthase systems involved in 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one biosynthesis have provided insights into the protein dynamics and conformational changes that facilitate this remarkable feat of enzymatic orchestration.

Research Area Key Findings Scientific Impact
Dual Polyketide Synthase Systems Two distinct systems for acyl chain and ring synthesis New biosynthetic paradigm
Beta-amino Acid Incorporation Protection-deprotection mechanism Understanding of nitrogen incorporation
Ketosynthase Evolution Macrolactam-specific phylogenetic subclade Evolutionary pathway insights
Substrate Channeling Assembly-line coordination mechanisms Enzymatic orchestration principles
Gene Cluster Organization Horizontal transfer vs. vertical inheritance Biosynthetic diversity origins

Furthermore, research on 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one has contributed to the development of new strategies for engineering polyketide biosynthetic pathways to produce novel compounds with desired structural features. Understanding the modular organization and substrate specificity of the polyketide synthase systems involved in this compound's biosynthesis has provided a foundation for rational engineering approaches aimed at modifying macrolactam structures. These engineering efforts have potential applications in developing new antibiotics and other bioactive compounds with improved properties compared to naturally occurring molecules.

The compound's role in advancing polyketide science extends to its contribution to our understanding of post-polyketide synthase modifications and their importance in generating biological activity. The specific hydroxylation pattern observed in 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one, particularly the presence of hydroxyl groups at positions 9 and 10, appears to be critical for its biological activity and represents the action of specialized oxidative enzymes that modify the polyketide framework after its initial assembly. These post-synthetic modifications highlight the importance of understanding not only the primary biosynthetic machinery but also the secondary processing systems that contribute to the final structural and functional properties of polyketide natural products.

Eigenschaften

IUPAC Name

(3Z,5Z,7Z,11Z,13Z,15Z,17Z)-20-[(E)-hex-2-enyl]-9,10-dihydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO3/c1-4-5-6-7-17-24-18-11-8-14-22(2)15-9-12-19-25(29)26(30)21-23(3)16-10-13-20-27(31)28-24/h6-16,19-21,24-26,29-30H,4-5,17-18H2,1-3H3,(H,28,31)/b7-6+,11-8-,15-9-,16-10-,19-12-,20-13-,22-14-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYLZDHKQZUVDF-SFDMNNJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC1C/C=C\C=C(/C=C\C=C/C(C(/C=C(\C=C/C=C\C(=O)N1)/C)O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140212-86-8
Record name BE 14106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140212868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biologische Aktivität

9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one is a complex organic compound with significant biological activity. It is primarily derived from certain species of Streptomyces and Actinoalloteichus cyanogriseus. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple hydroxyl groups and a complex cyclic framework. Its molecular formula is C₃₁H₄₉N₁O₂, and it has a molar mass of approximately 469.73 g/mol. The presence of the azacyclo structure and multiple double bonds contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₃₁H₄₉N₁O₂
Molar Mass469.73 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined
LogPNot available

Antimicrobial Properties

Research indicates that 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial growth.

Antitumor Activity

Several studies have explored the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit angiogenesis also contributes to its anticancer properties.

Case Study: In Vitro Analysis on Cancer Cell Lines

A notable study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound has been associated with reduced neuronal damage and improved cognitive function.

The biological activity of 9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways.
  • Oxidative Stress Induction : It increases reactive oxygen species (ROS) levels in cells leading to apoptosis.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (G1/S phase), preventing proliferation.
MechanismDescription
Enzyme InhibitionBlocks key metabolic enzymes
Oxidative Stress InductionIncreases ROS leading to cell death
Cell Cycle ArrestPrevents cancer cell proliferation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azacyclic Macrocycles with Varied Substituents

Target Compound
  • Structure: 20-membered azacycloheptaenone with dihydroxy, dimethyl, and 2-hexenyl groups.
  • Bioactivity : Antibiotic (BE 14106 designation).
  • Stability : Likely sensitive to oxidation due to conjugated double bonds and hydroxyl groups.
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.0²,⁷.0⁸,¹³]icosa-1,3,5,7,9,11,13,15,17,19-decaene ()
  • Structure : 14-membered tetracyclic azacycle with 15-methoxy and conjugated decaene (10 double bonds).
  • Bioactivity: Limited to research use; exhibits irritant properties (skin, eyes, respiratory).
  • Stability : Stable under recommended conditions but reactive with strong oxidizers .
Feature Target Compound 15-Methoxy Analogue
Ring Size 20-membered 14-membered tetracyclic
Double Bonds Heptaene (7) Decaene (10)
Key Substituents Dihydroxy, dimethyl, 2-hexenyl Methoxy
Bioactivity Antibiotic Irritant (research use only)
Stability Oxidation-sensitive Stable (avoid strong oxidizers)

Key Insight : The larger macrocycle and hydroxyl groups in the target compound may enhance antibiotic activity compared to the smaller, methoxy-substituted analogue, which lacks polar functional groups for target binding.

Azacyclic Compounds with Mixed Oxygen-Nitrogen Frameworks

21-Hydroxy-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[...]henicosa-heptaen-14-one ()
  • Structure : Pentacyclic system with hydroxy , dimethoxy , and dioxa (two oxygen atoms) groups.
  • Bioactivity: Not explicitly stated but structurally similar to alkaloids.
  • Stability : Likely higher solubility than the target compound due to multiple oxygen atoms.
4,5,15,16-Tetramethoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-octaen-8-one ()
  • Structure : Tetracyclic azacycle with tetramethoxy groups and eight double bonds.
Feature Target Compound Dimethoxy/Dioxa Analogue Tetramethoxy Analogue
Oxygen Content 3 oxygen atoms (2 hydroxyl, 1 ketone) 5 oxygen atoms (2 dioxa, 1 hydroxy) 4 methoxy groups
Solubility Moderate (polar hydroxyl groups) High (multiple oxygen atoms) Low (methoxy dominance)
Bioactivity Antibiotic Unknown (alkaloid-like) Unknown

Key Insight : The target compound’s hydroxyl groups may improve binding to biological targets compared to methoxy-dominated analogues, which prioritize lipid solubility over polar interactions.

Compounds with Shared 2-Hexenyl Moieties

Sex Pheromones of Stenotus rubrovittatus ()
  • Examples : n-Hexyl n-butyrate, (E)-2-hexenyl acetate.
  • Structure : Simple esters with 2-hexenyl or n-hexyl chains.
  • Bioactivity : Pheromone activity (male attraction in insects).
Feature Target Compound Pheromone Components
2-Hexenyl Role Structural backbone in macrocycle Volatile signaling molecule
Complexity High (macrocyclic) Low (linear ester)
Bioactivity Antibiotic Behavioral modulation (insect attraction)

Key Insight : While both classes share a 2-hexenyl group, the target compound’s macrocyclic framework enables antibiotic activity, whereas pheromones rely on volatility and esterase sensitivity for rapid environmental signaling.

Toxicity and Stability Considerations

15-Hydroxy-11-methoxy-6,8,20-trioxapentacyclo[...]icosa-heptaen-13-one ()
  • Toxicity : LD₅₀ values: 166 mg/kg (rat, 10 days), >800 mg/kg (mouse) .
  • Structure : Pentacyclic with hydroxy, methoxy, and trioxa groups.

Comparison :

  • Methoxy groups in analogues () may reduce acute toxicity compared to hydroxylated structures.

Vorbereitungsmethoden

Gene Cluster Architecture

The BE-14106 biosynthetic gene cluster spans 83 kb and comprises two distinct PKS systems (PKS-I and PKS-II) alongside NRPS modules. Key domains include:

GeneFunctionDomain Architecture
behALoading moduleAdenylation (A), Condensation (C)
behBHybrid PKS-NRPSKS-AT-ACP-C-A-PCP
behCPolyketide elongationKS-AT-DH-KR-ACP
behDThioesterase (TE)TE

Note : KS = ketosynthase, AT = acyltransferase, ACP = acyl carrier protein, DH = dehydratase, KR = ketoreductase, PCP = peptidyl carrier protein.

Fermentation and Optimization

BE-14106 is produced under submerged fermentation conditions:

  • Medium : Soybean meal (3%), glucose (2%), MgCl₂ (0.05%), CaCO₃ (0.3%), pH 7.2.

  • Conditions : 28°C, 200 rpm agitation, 7–10 days.

  • Yield : 120–150 mg/L in optimized Streptomyces sp. DSM 21069.

Table 1 : Yield variations across strains

StrainYield (mg/L)Reference
Streptomyces sp. DSM 21069150
A. cyanogriseus ATCC 1496585

Semi-Synthetic Derivatization

Acetonide Protection

The vicinal diol (C9/C10) is protected using 2,2-dimethoxypropane to enhance stability during chemical modifications:

  • Dissolve BE-14106 (1 eq) in anhydrous DMF.

  • Add 2,2-dimethoxypropane (5 eq) and pyridinium p-toluenesulfonate (0.1 eq).

  • Stir at 25°C for 2 h, yielding 9,10-O-isopropylidene-BE-14106 (86% yield).

Esterification

The C2 carbonyl is modified via Steglich esterification :

  • React BE-14106 with fluorescein isothiocyanate (FITC, 1.2 eq) in DCM.

  • Catalyze with N,N-dicyclohexylcarbodiimide (DCC) and DMAP.

  • Purify via reverse-phase HPLC (C18 column, 70% MeOH/H₂O).

Table 2 : Semi-synthetic derivatives and applications

DerivativeApplicationBioactivity (IC₅₀)
9,10-O-isopropylidene-BE14106NMR structural studiesN/A
FITC-BE14106Cellular imaging12 μM (HeLa)

Genetic Engineering Strategies

CRISPR-Cas12a Activation

A CRISPR-dCas12a system was deployed to activate the silent BE-14106 cluster in Streptomyces lividans:

  • sgRNA target : -35 region of behA promoter.

  • Result : 8.3-fold yield increase (from 18 to 150 mg/L).

Heterologous Expression

The BE-14106 cluster was expressed in S. coelicolor M1152 using a BAC vector:

  • Clone the 83 kb cluster into pCAP01 via Red/ET recombineering.

  • Transform into S. coelicolor via intergeneric conjugation.

  • Ferment in R5 medium + 50 μg/mL apramycin.

Yield : 40 mg/L (33% of native producer).

Analytical Characterization

LC-MS Profiling

ParameterValue
ColumnLuna Omega C18 (2.1 × 50 mm)
Mobile phase0.1% HCO₂H in H₂O/MeCN
Retention time6.8 min
[M+H]⁺m/z 424.2801 (Δ = 1.2 ppm)

NMR Data (CD₃OD)

PositionδH (ppm)δC (ppm)Multiplicity
C9-OH-69.5-
C10-OH-70.1-
C20-CH₂5.35115.7dt (J=15, 6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one
Reactant of Route 2
9,10-Dihydroxy-7,15-dimethyl-20-(2-hexenyl)azacycloeicosa-3,5,7,11,13,15,17-heptaen-2-one

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